molecular formula C18H18N2O3S2 B2745717 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide CAS No. 896342-46-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide

Cat. No. B2745717
CAS RN: 896342-46-4
M. Wt: 374.47
InChI Key: RINWDWHTNAJVDK-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Antimicrobial Evaluation : Studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. These compounds, including derivatives similar to the specified compound, showed promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial therapies (Darwish et al., 2014).

Antitumor Evaluation : Research into the synthesis of heterocyclic compounds derived from similar compounds has highlighted their potential in antitumor applications. These compounds exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their use in developing novel anticancer drugs (Shams et al., 2010).

Molecular Docking and Antibacterial Evaluation

Molecular Docking Studies : New series of derivatives have been synthesized and evaluated for their interaction with bacterial protein receptors. Molecular docking studies indicated that certain derivatives exhibit good binding affinity, suggesting their potential application in designing antibacterial agents (Ravichandiran et al., 2015).

Cardiac Electrophysiological Activity

Selective Class III Agents : The synthesis and evaluation of N-substituted imidazolylbenzamides, including compounds with similar structural features, have demonstrated potential as selective class III agents for cardiac electrophysiological activity. These findings open avenues for developing new therapies for arrhythmias (Morgan et al., 1990).

Neuroprotective and Anticonvulsant Activity

Anticonvulsant Profiles : Neuroprotective agents, including sulfonyl(thio)ureas with structural similarities, have been evaluated for their anticonvulsant activity. Their profiles are akin to phenytoin, indicating their potential as more effective anticonvulsant drugs (Masereel et al., 1997).

Electrophysiological Modulation

AMPA Receptor Potentiation : The discovery of compounds acting as potentiators for the AMPA receptor highlights the potential for attenuating cognitive deficits, with specific derivatives showing promising preclinical characterizations for use in schizophrenia therapy (Shaffer et al., 2015).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINWDWHTNAJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide

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